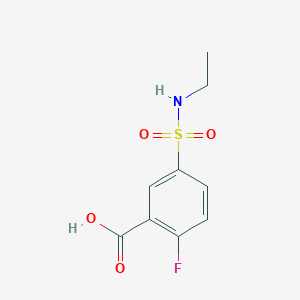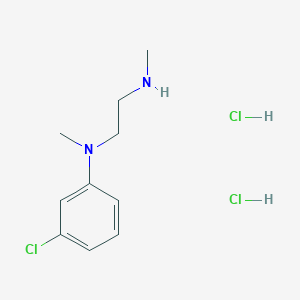
N'-(3-Chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific structural data for “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Effects
Persistent Organic Pollutants in Populations
Research has explored the levels and temporal trends of persistent organic pollutants (POPs), such as DDT and its metabolites (including DDE), in various populations. These studies are crucial in understanding the environmental and health implications of such chemicals, including their persistence in the environment and potential effects on human health.
- A study from Guinea-Bissau reported decreasing concentrations of DDT, DDE, PCBs, and HCHs over time, suggesting effective management and regulation of these compounds. Interestingly, the study observed an increase in concentrations of PBDEs, highlighting the evolving nature of chemical exposures (Linderholm et al., 2010) source.
Exposure and Developmental Effects
Investigations into prenatal exposure to DDE (a metabolite of DDT) have revealed associations with adverse birth outcomes and developmental effects in early childhood. These findings underscore the importance of monitoring and managing exposure to environmental pollutants.
- Research in Mexico linked prenatal DDE exposure to impaired neurodevelopment in children aged 3.5 to 5 years, suggesting that such exposure could have long-lasting effects on cognitive abilities (Torres-Sánchez et al., 2012) sourcesourcesource.
Analytical and Detection Studies
Metabolite Identification
Studies on the metabolism and identification of chlorphenoxamine metabolites in human urine highlight the analytical approaches used to understand the pharmacokinetics and environmental persistence of chlorinated compounds. Such research is foundational for assessing exposure and potential health impacts.
- An investigation detailed the isolation and identification of chlorphenoxamine metabolites, demonstrating the complexity of studying and understanding the metabolism of chlorinated compounds (Goenechea et al., 1987) source.
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biochemical and pharmacological studies. Unfortunately, specific information on the mechanism of action of “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGHKKITANLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

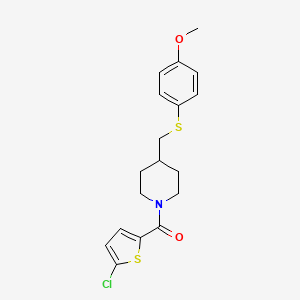
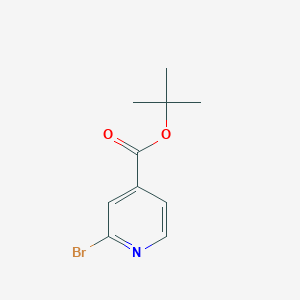
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)
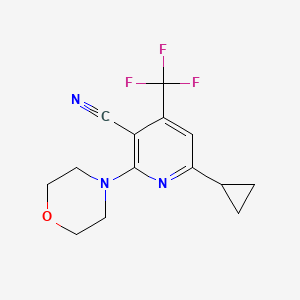
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)
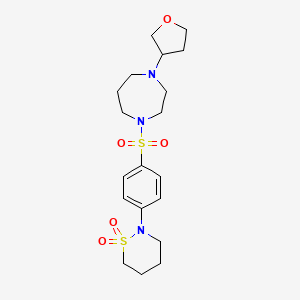

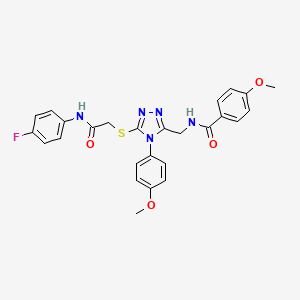
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
